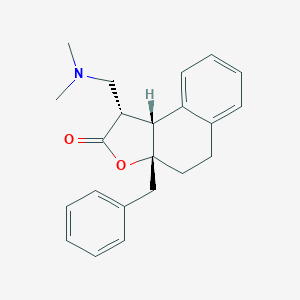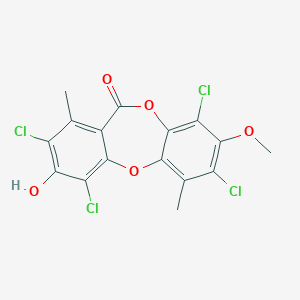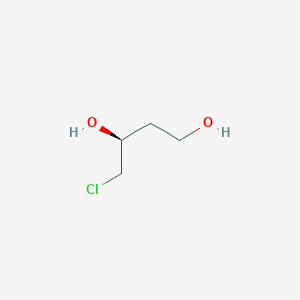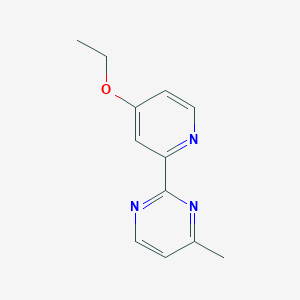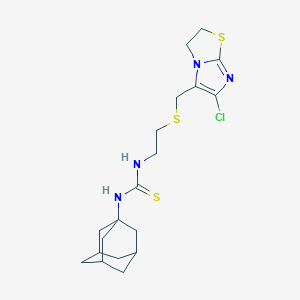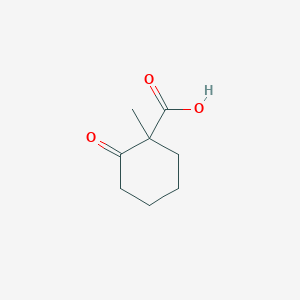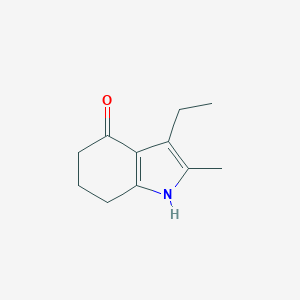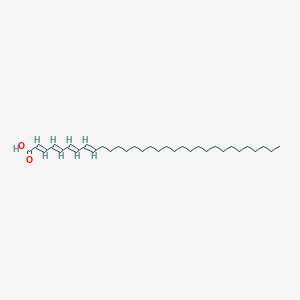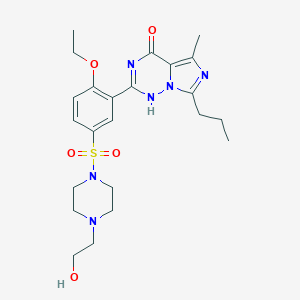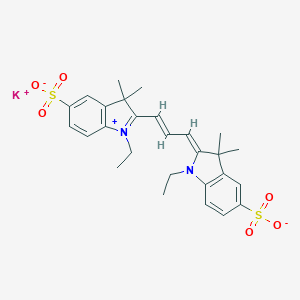
Cianina 3 Bis-etil Tinte Sal de Potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis of Novel Cyanine Dyes
The synthesis of cyanine dyes has been explored through various methods. One study describes the acid-catalyzed condensation of substituted 2-phenyl-4,5-dihydrofurylium hexachloroantimonates with ethyl orthoformate and other reagents to produce novel cyanine dyes. This process involves oxonium salt-enol ether resonance, which is a key step in the formation of these dyes. X-ray crystallography was used to study the structure of one such cyanine dye, providing insights into its molecular configuration .
Supramolecular Complexes of Cyanine Dyes
Cyanine dyes with terminal ammonium groups have been shown to form supramolecular complexes with bis(18-crown-6)stilbene. These complexes exhibit pseudocyclic and triple-decker structures, with the formation constants indicating strong interactions between the dye and the stilbene. This study highlights the self-assembly capabilities of cyanine dyes in the presence of suitable counter molecules, which could be useful in various applications .
Positive Solvatochromic Cyanine Dyes
A novel approach to synthesizing positive solvatochromic cyanine dyes has been reported, using a pyrazolo pyrazoly heterocyclic nucleus. These dyes exhibit solvatochromism, changing color in response to the polarity of the solvent. The electronic visible absorption spectra of these dyes were investigated, and their structures were confirmed through various analytical techniques, including IR, 1H-NMR, and mass spectrometry .
Thiocarbamoyl in Cyanine Dye Synthesis
The synthesis of bis-mono and dimethine cyanine dyes incorporating various heterocyclic compounds has been achieved through the reaction of a thiocarbamoyl derivative with different organic reagents. This method aims to overcome the challenges of energetic reactions that typically require long times. The electronic behaviors of these dyes were studied, suggesting their potential in medical and other fields. Spectral and analytical analyses were used to elucidate the photosensitizers .
Molecular Structure Analysis
The molecular structures of cyanine dyes are complex and can be studied using techniques such as X-ray crystallography . The presence of heterocyclic compounds and various substituents can significantly influence the properties of the dyes, including their ability to form supramolecular complexes and exhibit solvatochromism .
Chemical Reactions Analysis
Cyanine dyes undergo various chemical reactions during their synthesis, including condensation and reactions with heterocyclic compounds. These reactions are crucial for tailoring the properties of the dyes, such as their solvatochromic behavior and their ability to form complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanine dyes, such as their solvatochromic behavior , ability to form supramolecular complexes , and electronic behaviors , are influenced by their molecular structure. These properties are essential for their potential applications in fields like medical imaging and organic electronics.
Aplicaciones Científicas De Investigación
Cianina 3 Bis-etil Tinte Sal de Potasio: Aplicaciones de Investigación Científica
Bioprobes y Bioetiquetas: Los tintes cianina se utilizan ampliamente en bioprobes y bioetiquetas debido a sus excelentes propiedades fotofísicas, biocompatibilidad y baja toxicidad. Juegan un papel crucial en el diagnóstico médico, la investigación genética y el monitoreo ambiental .
Sondas Fluorescentes: Las propiedades fluorescentes de los tintes cianina los hacen ideales para usar como sondas en varias técnicas de imagen. Ayudan a visualizar los componentes celulares y rastrear los procesos biológicos .
Fototerapia: Los tintes cianina se utilizan en tratamientos de fototerapia debido a su capacidad de absorber la luz y convertirla en energía terapéutica. Esta aplicación es particularmente relevante en el tratamiento del cáncer donde la exposición dirigida a la luz puede inducir la muerte celular .
Fotovoltaica: Se están explorando las capacidades de absorción y transferencia de energía de los tintes cianina para su uso en células fotovoltaicas para mejorar la eficiencia de la conversión de energía solar .
Fotocatálisis de Infrarrojo Cercano: La exploración de las cianinas como fotocatalizadores es un campo de investigación emergente. Su capacidad para catalizar reacciones bajo luz infrarroja cercana podría conducir a aplicaciones innovadoras en síntesis y ciencia de los materiales .
Tinte Fluorescente Reactivo al Tiol: Cianina 3 Bisfuncional Tinte MTSEA, un compuesto relacionado, es conocido por su reactividad al tiol, lo que indica posibles aplicaciones en bioconjugación y el desarrollo de etiquetas fluorescentes para proteínas y otras biomoléculas .
Mecanismo De Acción
Target of Action
Cyanine 3 Bisethyl Dye Potassium Salt is a type of cyanine dye . Cyanine dyes are organic fluorophores that have found a wide range of applications in single-molecule and super-resolution imaging as well as in other biophysical studies . They are popular choices for fluorescence-based applications due to their high molar extinction coefficients and tunability of fluorescence wavelengths .
Mode of Action
The mode of action of Cyanine 3 Bisethyl Dye Potassium Salt involves a process known as "photoblueing" . This process involves the shift of the absorbance spectra of cyanine dyes to shorter wavelengths over time . The photoconversion of a cyanine dye, such as Cyanine 3 Bisethyl Dye Potassium Salt, occurs upon photoexcitation during fluorescent imaging . The formal C2H2 excision from the cyanine dye occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .
Biochemical Pathways
The biochemical pathways affected by Cyanine 3 Bisethyl Dye Potassium Salt involve the generation of singlet oxygen . This singlet oxygen then reacts with the dye, causing the loss of an ethene group and truncation to form another cyanine with a shorter alkenyl chain . This phototruncation reaction converts heptamethine cyanine into pentamethine cyanine, and then into trimethine cyanine, shifting the light absorbance spectra .
Pharmacokinetics
It is known that the compound has a molecular weight of 58378 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Cyanine 3 Bisethyl Dye Potassium Salt is the generation of a blueshifted derivative of the original dye . This can potentially obscure multicolor fluorescence imaging, leading to misinterpretation of the data . This photoconversion can also be exploited to develop a new photoactivation method for high-density single-particle tracking in a living cell without using uv illumination and cell-toxic additives .
Action Environment
The action environment can influence the efficacy and stability of Cyanine 3 Bisethyl Dye Potassium Salt. For instance, buffer conditions can suppress or enhance the phototruncation reaction . Enhancing the reaction could open up experimental possibilities that take advantage of the dye shift . .
Safety and Hazards
Propiedades
IUPAC Name |
potassium;(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHBPPBHPXBJE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31KN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

